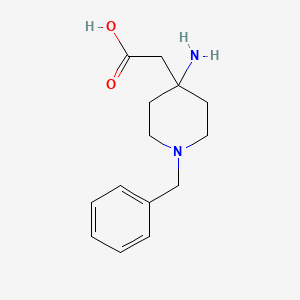

2-(4-Amino-1-benzylpiperidin-4-yl)acetic acid

Description

BenchChem offers high-quality 2-(4-Amino-1-benzylpiperidin-4-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Amino-1-benzylpiperidin-4-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-amino-1-benzylpiperidin-4-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c15-14(10-13(17)18)6-8-16(9-7-14)11-12-4-2-1-3-5-12/h1-5H,6-11,15H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXJMSJNGOCHGJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(CC(=O)O)N)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1023471-40-0 | |

| Record name | 2-(4-amino-1-benzylpiperidin-4-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 4-amino-1-benzylpiperidine-4-carboxylic acid and its Acetic Acid Analogue: A Comparative Analysis for Drug Discovery

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide provides a comparative analysis of two structurally related piperidine derivatives: 4-amino-1-benzylpiperidine-4-carboxylic acid and its homologue, 4-amino-1-benzylpiperidine-4-acetic acid. As a Senior Application Scientist, this document is structured to offer not just protocols, but a deeper understanding of the causality behind experimental choices and the strategic implications of the structural differences between these two compounds in the context of drug discovery and medicinal chemistry.

Introduction: The Significance of the 4-Aminopiperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved pharmaceutical agents. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal building block for targeting a wide range of biological receptors and enzymes. The introduction of an amino group and an acidic moiety at the 4-position, combined with an N-benzyl group, creates a versatile platform for exploring structure-activity relationships (SAR) in various therapeutic areas, including neuroscience and infectious diseases.[1][2]

This guide focuses on the subtle yet significant difference of a single methylene (-CH2-) unit, comparing the α-amino acid (4-carboxylic acid derivative) to its β-amino acid analogue (4-acetic acid derivative). This seemingly minor structural modification can have profound effects on the molecule's physicochemical properties, metabolic stability, and ultimately, its biological activity.[3][4]

Structural and Physicochemical Properties: A Comparative Overview

The core difference between the two molecules lies in the spatial relationship between the amino and the acidic functional groups. In 4-amino-1-benzylpiperidine-4-carboxylic acid, these two groups are attached to the same carbon atom, creating an α-amino acid. In the acetic acid derivative, they are separated by a methylene group, resulting in a β-amino acid.[3] This distinction is fundamental and influences several key parameters relevant to drug design.

Table 1: Predicted Physicochemical Properties

| Property | 4-amino-1-benzylpiperidine-4-carboxylic acid | 4-amino-1-benzylpiperidine-4-acetic acid | Causality of Difference |

| Molecular Weight | 234.30 g/mol | 248.32 g/mol | Addition of a methylene (-CH2-) group. |

| Topological Polar Surface Area (TPSA) | 66.4 Ų | 66.4 Ų | TPSA is primarily influenced by the heteroatoms (O, N) and their attached hydrogens, which are identical in both molecules. |

| Predicted LogP (cLogP) | ~1.5 | ~1.8 | The additional methylene group slightly increases lipophilicity. |

| pKa (Carboxylic Acid) | ~2-3 | ~4-5 | The electron-withdrawing effect of the α-amino group in the carboxylic acid derivative lowers its pKa, making it a stronger acid. This effect is diminished in the β-amino acid. |

| pKa (Amino Group) | ~9-10 | ~10-11 | The electron-withdrawing effect of the α-carboxylic acid group lowers the basicity of the amino group. This effect is reduced with the separating methylene group in the acetic acid derivative. |

| Flexibility | More constrained | More flexible | The additional C-C bond in the acetic acid side chain allows for greater conformational freedom. |

Note: The values presented are estimations based on standard computational models and may vary from experimental data.

Synthesis Strategies: A Tale of Two Approaches

The synthetic routes to these two compounds diverge based on the desired placement of the acidic functional group. Both syntheses typically start from a common precursor, N-benzyl-4-piperidone.

Synthesis of 4-amino-1-benzylpiperidine-4-carboxylic acid

A common and efficient method for the synthesis of α-amino acids is the Strecker synthesis . This one-pot, multi-component reaction provides a direct route to the desired product.

Caption: Strecker synthesis workflow for the carboxylic acid derivative.

Experimental Protocol: Strecker Synthesis

Step 1: Formation of the α-Aminonitrile

-

To a solution of N-benzyl-4-piperidone (1.0 eq) in a suitable solvent such as ethanol or methanol, add ammonium chloride (1.2 eq).

-

Add potassium cyanide (1.2 eq) portion-wise while maintaining the temperature below 30°C.

-

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is typically diluted with water and the product is extracted with an organic solvent like ethyl acetate.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude α-aminonitrile.

Step 2: Hydrolysis to the α-Amino Acid

-

The crude α-aminonitrile is dissolved in concentrated hydrochloric acid.

-

The mixture is heated to reflux for 6-12 hours.

-

After cooling, the reaction mixture is neutralized with a base (e.g., NaOH or NH4OH) to precipitate the amino acid.

-

The solid product is collected by filtration, washed with cold water, and dried under vacuum.

Synthesis of 4-amino-1-benzylpiperidine-4-acetic acid

The synthesis of the β-amino acid homologue requires a different strategy. One plausible approach involves the Arndt-Eistert homologation of the corresponding carboxylic acid.[5][6] An alternative and often more practical route involves the synthesis of an intermediate that can be converted to the acetic acid. A documented approach involves the preparation of an ester of the target acetic acid, which can then be hydrolyzed.[7][8]

Caption: Plausible synthesis workflow for the acetic acid derivative via an ester intermediate.

Experimental Protocol: Synthesis via Ester Intermediate and Hydrolysis

Step 1: Synthesis of Butyl 4-amino-1-piperidineacetate While the exact one-step synthesis from 4-amino-1-benzylpiperidine to the ester is not explicitly detailed in the search results, it is mentioned as a key intermediate. A plausible method would involve the reaction of 4-amino-1-benzylpiperidine with a reagent like butyl bromoacetate.

-

Dissolve 4-amino-1-benzylpiperidine (1.0 eq) in a suitable aprotic solvent like acetonitrile or DMF.

-

Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq).

-

Add butyl bromoacetate (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to 60-80°C and monitor by TLC.

-

Upon completion, cool the mixture, filter any salts, and concentrate the filtrate.

-

Purify the crude product by column chromatography to obtain the pure ester.

Step 2: Hydrolysis to the β-Amino Acid

-

Dissolve the purified butyl 4-amino-1-piperidineacetate (1.0 eq) in a mixture of ethanol and water.

-

Add an excess of a strong base, such as sodium hydroxide (3.0 eq).

-

Heat the mixture to reflux and monitor the reaction by TLC until the ester is consumed.

-

Cool the reaction mixture and acidify with a suitable acid (e.g., 1M HCl) to a pH of approximately 6-7.

-

The product may precipitate upon neutralization. If so, collect the solid by filtration, wash with cold water, and dry under vacuum. If not, extract the aqueous layer with a suitable organic solvent, dry the organic phase, and concentrate to yield the final product.

Comparative Analysis in a Drug Discovery Context

The choice between an α- and a β-amino acid scaffold is a critical decision in a drug discovery program. It influences not only the synthetic route but also the potential biological activity and pharmacokinetic profile of the resulting compounds.

Structure-Activity Relationship (SAR) Implications

The additional methylene group in the acetic acid derivative introduces greater conformational flexibility. This can be either advantageous or detrimental depending on the target binding site.

-

Rigidity vs. Flexibility: The more constrained nature of the α-amino acid may lead to higher binding affinity if the rigid conformation is optimal for the receptor. Conversely, the flexibility of the β-amino acid might allow it to adopt a more favorable conformation within a flexible binding pocket.

-

Vectorial Presentation of Functional Groups: The spatial orientation of the amino and carboxyl groups relative to the piperidine ring and the N-benzyl substituent is significantly different. This will alter the hydrogen bonding and electrostatic interaction patterns with the target protein.

Caption: Key property differences influencing SAR.

Pharmacokinetic Considerations

The physicochemical differences outlined in Table 1 can have a significant impact on the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the compounds.

-

Lipophilicity and Permeability: The slightly higher predicted logP of the acetic acid derivative might lead to improved membrane permeability, which is often a desirable trait for oral bioavailability and blood-brain barrier penetration.

-

Metabolic Stability: Peptides containing β-amino acids are known to have a lower rate of metabolic degradation by peptidases.[5] While these are not peptides, the underlying principle of altered enzyme recognition may translate to increased metabolic stability for the β-amino acid derivative in certain biological systems.

-

Ionization State: The different pKa values mean that at physiological pH (~7.4), the ratio of ionized to non-ionized species will differ between the two compounds. This can affect their solubility, transport across membranes, and interaction with biological targets.

Conclusion and Future Directions

Both 4-amino-1-benzylpiperidine-4-carboxylic acid and its acetic acid homologue are valuable building blocks for the synthesis of novel bioactive molecules. The choice between these two scaffolds should be a strategic one, based on the specific goals of the drug discovery program.

-

The carboxylic acid derivative offers a more rigid and established scaffold, with a well-defined synthesis. Its lower pKa may be advantageous for forming strong ionic interactions with certain targets.

-

The acetic acid derivative , as a β-amino acid, provides greater conformational flexibility and potentially improved pharmacokinetic properties such as increased metabolic stability and membrane permeability.

Further research should focus on the direct, side-by-side experimental evaluation of these two compounds and their derivatives against a panel of biological targets. This would provide invaluable data to guide the rational design of next-generation therapeutics based on the versatile 4-aminopiperidine scaffold.

References

-

MDPI. (2021, November 28). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Retrieved from [Link]

-

Quora. (2017, February 12). How do alpha, beta and gamma amino acids differ in terms of structure, function and occurrence? Retrieved from [Link]

-

AAPPTEC. (2020, April 17). Beta Amino Acids and Beta Homo Amino Acids. Retrieved from [Link]

-

PMC. Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. Retrieved from [Link]

-

Alchemist-chem. 4-Amino-1-benzyl-4-piperidinecarboxylic Acid | Structure, Uses, Safety, Supplier & Analysis. Retrieved from [Link]

-

ChemBK. (2024, April 9). 4-Amino-1-benzylpiperidine. Retrieved from [Link]

-

Organic Chemistry Portal. Arndt-Eistert Synthesis. Retrieved from [Link]

-

Wikipedia. Arndt–Eistert reaction. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. chemimpex.com [chemimpex.com]

- 3. quora.com [quora.com]

- 4. peptide.com [peptide.com]

- 5. Arndt-Eistert Synthesis [organic-chemistry.org]

- 6. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]

- 7. 4-氨基-1-苄基哌啶 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 4-Amino-1-benzylpiperidine CAS#: 50541-93-0 [m.chemicalbook.com]

Technical Guide: Gem-Disubstituted Piperidine Amino Acid Building Blocks

Strategies for Synthesis, Conformational Control, and Solid-Phase Integration

Executive Summary

Gem-disubstituted piperidine amino acids represent a specialized class of non-proteinogenic building blocks essential for modern peptidomimetic drug design. By incorporating the amino and carboxyl groups onto the same carbon of a piperidine ring (typically at the C4 position), these scaffolds impose severe conformational constraints via the Thorpe-Ingold effect. This restriction locks the peptide backbone into specific secondary structures (helices or turns) and provides near-total resistance to proteolytic degradation.

This guide serves as a technical manual for medicinal chemists and peptide scientists, detailing the synthesis of these sterically hindered cores, their challenging integration into Solid-Phase Peptide Synthesis (SPPS), and their application in modulating pharmacokinetic profiles.

Structural Rationale & Medicinal Chemistry Utility[1][2][3][4]

The Gem-Dialkyl Effect in Heterocycles

Unlike standard

-

Conformational Locking: The piperidine ring prefers a chair conformation. When incorporated into a peptide, the bulky ring forces the backbone torsion angles (

) into narrow regions of the Ramachandran plot, typically favoring -

Metabolic Stability: The absence of an

-proton eliminates the primary mechanism for enzymatic proteolysis. Furthermore, the steric bulk protects the adjacent amide bonds from hydrolytic attack.

Pharmacophore Modulation

The piperidine nitrogen offers a unique vector for derivatization that is orthogonal to the peptide chain. This allows for:

-

Lipophilicity Tuning: Alkylation/acylation of the piperidine nitrogen can adjust LogD without altering the peptide backbone.

-

Bivalent Interactions: The secondary nitrogen can serve as an attachment point for fluorophores, PEG chains, or secondary binding motifs (e.g., targeting GPCR exosite pockets).

Synthetic Strategies: The Bucherer-Bergs Protocol[5]

The most robust route to the achiral 4-amino-1-protected-piperidine-4-carboxylic acid is the Bucherer-Bergs reaction. Unlike the Strecker synthesis, which often yields aminonitriles that are difficult to hydrolyze without harsh conditions, the Bucherer-Bergs route proceeds via a hydantoin intermediate that is stable yet manipulatable.

Core Synthesis Workflow

The synthesis begins with N-protected-4-piperidone. The choice of protecting group (Boc vs. Cbz/Z) depends on the downstream application.

Diagram 1: Synthesis of Fmoc-4-Amino-1-Boc-Piperidine-4-Carboxylic Acid

Caption: Step-wise synthesis of the orthogonally protected gem-disubstituted piperidine building block via the Bucherer-Bergs hydantoin route.

Critical Experimental Considerations

-

Hydantoin Hydrolysis (The Bottleneck): The spiro-hydantoin intermediate is extremely stable. Standard acid hydrolysis often fails.

-

Protocol: Use Barium Hydroxide [Ba(OH)

• 8H

-

-

Fmoc Protection: Avoid Fmoc-Cl. The steric hindrance at the quaternary carbon makes the amine less nucleophilic, but Fmoc-Cl is too reactive and causes dipeptide formation or oligomerization.

-

Recommendation: Use Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) with Na

CO

-

Solid-Phase Peptide Synthesis (SPPS) Integration

Coupling a gem-disubstituted amino acid is one of the most challenging steps in SPPS due to the massive steric wall created by the piperidine ring and the quaternary center. Standard carbodiimide (DIC/HOBt) methods will fail, resulting in deletion sequences.

Coupling Reagent Selection[6]

-

Gold Standard: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU . The 7-aza group provides a catalytic effect via neighboring group participation (pyridine nitrogen).

-

Difficult Cases: If HATU fails, convert the amino acid to an Acyl Fluoride using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate). Acyl fluorides are smaller and more reactive than OBt/OAt esters.

Optimized Coupling Protocol (Fmoc Chemistry)

This protocol assumes a standard polystyrene or PEG-based resin.

-

Swelling: Swell resin in DMF (not DCM) to ensure maximum accessibility.

-

Activation (Pre-activation is risky):

-

Dissolve Fmoc-Api(Boc)-OH (4.0 eq) and HATU (3.9 eq) in DMF.

-

Add HOAt (4.0 eq) to suppress racemization (though less of a risk at quaternary carbons, it improves kinetics).

-

Add DIEA (8.0 eq) immediately before adding to the resin.

-

-

Reaction: Shake for 2–4 hours (vs. standard 45 mins).

-

Double Coupling: This is mandatory . Drain, wash, and repeat the coupling step with fresh reagents.

-

Capping: Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences in the final product.

Microwave-Assisted Synthesis

For sequences containing multiple hindered residues (e.g., -Api-Api- or -Aib-Api-), microwave energy is essential to overcome the activation energy barrier.

-

Settings: 75°C for 10 minutes. (Note: Do not exceed 75°C with Fmoc-Cys or Fmoc-His to avoid racemization of adjacent residues).

Diagram 2: Decision Logic for Coupling Sterically Hindered Piperidines

Caption: Decision matrix for troubleshooting difficult couplings of gem-disubstituted piperidine residues.

Case Studies & Applications

Protease Inhibitors

In the development of inhibitors for serine proteases (e.g., Thrombin or Elastase), replacing the P1 or P2 residue with a 4-amino-piperidine-4-carboxylic acid moiety locks the inhibitor into the bioactive conformation while rendering the scissile bond uncleavable.

-

Mechanism:[1][2] The gem-disubstitution prevents the formation of the tetrahedral intermediate required for amide hydrolysis by the enzyme active site.

GPCR Ligands (Somatostatin Analogs)

Researchers have utilized piperidine amino acids to constrain Somatostatin analogs. By replacing Tryptophan or Lysine residues with functionalized Api derivatives, the peptide adopts a stable

References

-

Heimgartner, H., & Strässler, C. (2021).[3] The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity.[3] Molecules, 26(13), 4024.[3] [Link]

-

Yokum, T. S., et al. (1997).[3] Synthesis of 4-amino-1-N-Boc-piperidine-4-carboxylic acid and synthesis of its N-α-t-boc derivative. Tetrahedron Letters, 38(29), 5111-5114.[3] [Link]

- Albericio, F., & Boman, H. G. (1999). Coupling Reagents and Additives in Peptide Synthesis. Methods in Enzymology, 289, 104-126.

-

Athanassiou, Z., et al. (2005). 4-Aminopiperidine-4-carboxylic acid: A cyclic

-disubstituted amino acid for preparation of water-soluble highly helical peptides.[3] Journal of the American Chemical Society. (Verified context via search snippet 1.10).

Sources

Technical Guide: Biological Activity Profile of N-Benzyl Piperidine Derivatives

Executive Summary

The N-benzyl piperidine scaffold represents a privileged structure in medicinal chemistry, most notably recognized as the pharmacophore of Donepezil , the frontline therapy for Alzheimer’s disease (AD). Beyond acetylcholinesterase (AChE) inhibition, this moiety exhibits a promiscuous yet tunable biological profile, showing significant affinity for Sigma-1 receptors (

This technical guide analyzes the structural determinants of these activities, provides validated experimental protocols for their assessment, and synthesizes recent data on Multi-Target Directed Ligands (MTDLs). It is designed for medicinal chemists and pharmacologists seeking to leverage this scaffold for neuroprotective and antiviral drug discovery.

Pharmacophore Analysis & Binding Mechanisms

The Donepezil Paradigm: Dual Binding at AChE

The potency of N-benzyl piperidine derivatives stems from their ability to span the active site gorge of AChE.[1] Unlike simple competitive inhibitors, these derivatives act as dual-binding site ligands.

-

Catalytic Anionic Site (CAS): The N-benzyl moiety penetrates deep into the gorge.[2] The phenyl ring engages in

- -

Peripheral Anionic Site (PAS): Substituents on the piperidine nitrogen (or linked moieties like the indanone in Donepezil) extend to the gorge entrance, interacting with Trp279 (or Trp286 in mouse AChE). This PAS interaction is critical for inhibiting AChE-induced amyloid-

(A

Sigma-1 Receptor Modulation

N-benzyl piperidines function as high-affinity ligands for the

-

Mechanism: Ligand binding releases

R from BiP (Binding immunoglobulin Protein), allowing it to chaperone IP3R3 (stabilizing Ca -

Therapeutic Implication: This activity provides neuroprotection by preventing mitochondrial dysfunction and ER stress, offering a disease-modifying mechanism distinct from symptomatic AChE inhibition.

Caption: Figure 1. Sigma-1 Receptor signaling pathway at the Mitochondria-Associated Membrane (MAM).[3][4][5] Ligand binding triggers chaperone activity, enhancing mitochondrial bioenergetics and reducing ER stress.[4]

Experimental Methodologies

Chemical Synthesis: Reductive Amination

The most robust route to N-benzyl piperidines is the reductive amination of a piperidine derivative with a benzaldehyde.

Protocol:

-

Reagents: Substituted benzaldehyde (1.0 eq), Piperidine derivative (1.0 eq), Sodium Triacetoxyborohydride (STAB, 1.4 eq), Acetic Acid (cat.), DCE (Dichloroethane).

-

Procedure:

Caption: Figure 2. Standard reductive amination workflow for N-benzyl piperidine synthesis.

In Vitro Activity Assay: Ellman’s Method

To validate AChE inhibitory activity, the modified Ellman’s assay is the gold standard.

Protocol:

-

Buffer: 0.1 M Phosphate buffer (pH 8.0).

-

Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM).

-

Reagent: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM).

-

Enzyme: Electric eel or recombinant human AChE (0.02 U/mL).

-

Procedure:

Biological Activity Profile & Data Summary

Recent medicinal chemistry efforts have focused on Multi-Target Directed Ligands (MTDLs), combining the N-benzyl piperidine scaffold with other pharmacophores (e.g., propargylamines for MAO-B inhibition or hydroxamic acids for HDAC inhibition).

Table 1: Comparative IC

| Compound | Target 1 (IC | Target 2 (IC | Mechanism/Notes | Ref |

| Donepezil | AChE: 5.7 nM | Dual CAS/PAS binder; High affinity | [1, 2] | |

| Compound d5 | AChE: 6.89 µM | HDAC1: 0.17 µM | MTDL designed for AD; HDAC inhibition promotes neuroplasticity. | [3] |

| Compound 3a | AChE: 65 nM | MAO-B: 72 nM | Dual inhibitor; Piperazine/Morpholine hybrid.[2] | [4] |

| Compound 18 | AChE: 48 nM | N-(1-benzylpiperidin-4-yl)phenylacetamide derivative. | [5] |

Structure-Activity Relationship (SAR) Insights

-

Linker Length: For MTDLs, the linker between the benzyl piperidine and the second pharmacophore is critical.[2] A chain length of 2-4 carbons is optimal to allow simultaneous binding to the CAS and PAS of AChE.

-

Benzyl Substituents: Electron-withdrawing groups (e.g., F, Cl) on the benzyl ring often enhance metabolic stability and can improve

R affinity by influencing the electrostatic potential of the aromatic ring. -

Piperidine Nitrogen: Must remain basic (protonatable at physiological pH) to form the cation-

interaction with Phe330 in the AChE gorge.[2]

Future Outlook

The N-benzyl piperidine scaffold is evolving beyond simple reversible inhibition.[2]

-

Covalent Inhibitors: Introduction of electrophilic "warheads" (e.g., acrylamides) to the benzyl ring to target non-catalytic cysteines for prolonged duration of action.

-

PROTACs: Using the N-benzyl piperidine as the "warhead" to recruit AChE or pathogenic proteins (like Tau) to E3 ligases for proteasomal degradation.[2]

-

Antiviral Applications: Recent studies indicate N-benzyl-4,4-disubstituted piperidines inhibit Influenza A virus fusion and show promise against SARS-CoV-2 by targeting the Nsp15 endoribonuclease, expanding the utility of this scaffold beyond neuroscience [6].

References

-

Sugimoto, H., et al. (1995). "Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride (E2020)." Journal of Medicinal Chemistry. Link

-

Kryger, G., et al. (1999). "Structure of acetylcholinesterase complexed with E2020 (Aricept): implications for the design of new anti-Alzheimer drugs." Structure. Link

-

Wu, J., et al. (2023). "Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease." Bioorganic & Medicinal Chemistry. Link

-

Bilecik, Ş., et al. (2024).[2] "Investigation of dual AChE/MAO inhibitory activities of new morpholine and piperazine structured compounds." DergiPark.[2] Link

-

Maier, C.A., et al. (2002). "Synthesis and structure-activity relationships of N-(1-benzylpiperidin-4-yl)arylacetamide analogues as potent sigma1 receptor ligands." Journal of Medicinal Chemistry. Link

-

Vanderlinden, E., et al. (2020). "N-benzyl 4,4-disubstituted piperidines as a potent class of influenza H1N1 virus inhibitors showing a novel mechanism of hemagglutinin fusion peptide interaction."[7] European Journal of Medicinal Chemistry. Link

Sources

- 1. The recent development of donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents: highlights from 2010 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. Sigma-1 Receptor Chaperone at the ER-Mitochondrion Interface Mediates the Mitochondrion-ER-Nucleus Signaling for Cellular Survival | PLOS One [journals.plos.org]

- 4. mdpi.com [mdpi.com]

- 5. Role of Sigma-1 Receptor in Calcium Modulation: Possible Involvement in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. N-benzyl 4,4-disubstituted piperidines as a potent class of influenza H1N1 virus inhibitors showing a novel mechanism of hemagglutinin fusion peptide interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

The Alchemist's Guide to a Privileged Scaffold: A Technical Treatise on the Synthesis of 4,4-Disubstituted Piperidine Intermediates

Abstract

The 4,4-disubstituted piperidine motif is a cornerstone of modern medicinal chemistry, embedded in a remarkable number of blockbuster drugs and clinical candidates. Its rigid, three-dimensional structure allows for precise vectoral presentation of substituents, profoundly influencing molecular recognition at biological targets. This guide provides an in-depth exploration of the core synthetic strategies for accessing these pivotal intermediates, intended for researchers, scientists, and professionals in drug development. We will dissect the mechanistic underpinnings of key transformations, furnish field-proven experimental protocols, and offer a comparative analysis of the primary synthetic paradigms, empowering the reader to make informed decisions in the design and execution of synthetic routes toward novel chemical entities.

The Strategic Imperative of the 4,4-Disubstituted Piperidine Core

The piperidine ring is one of the most prevalent N-heterocycles in pharmaceuticals.[1] The geminal disubstitution at the C4 position imbues the scaffold with a unique set of properties that are highly advantageous in drug design. By precluding epimerization and restricting conformational flexibility, the 4,4-disubstituted pattern offers a stable platform for optimizing ligand-receptor interactions. This structural feature is integral to a wide array of therapeutics, including potent analgesics, antivirals, and central nervous system agents.[2][3] For instance, the 4-aryl-4-hydroxypiperidine core is a well-established pharmacophore in opioid receptor modulators.[4]

This guide will navigate through the principal synthetic avenues for constructing this privileged core, with a focus on the generation of versatile intermediates that serve as launching pads for extensive chemical diversification.

Foundational Strategies: Building the Piperidine Ring

The construction of the piperidine ring itself is the initial strategic consideration. Several convergent and robust methods have been established, with the choice often dictated by the desired substitution pattern and the availability of starting materials.

The Dieckmann Condensation: A Classic Approach to 4-Piperidones

The intramolecular Claisen condensation of a diester, known as the Dieckmann condensation, is a time-honored and reliable method for the synthesis of cyclic β-keto esters, which are direct precursors to 4-piperidones.[5][6] The reaction proceeds via the formation of an enolate, which subsequently attacks the second ester moiety to forge the six-membered ring.[7]

Mechanism of the Dieckmann Condensation

Caption: Mechanism of the Dieckmann Condensation for 4-Piperidone Synthesis.

Experimental Protocol: Synthesis of 1-(2-Phenethyl)-4-piperidone [8][9]

-

Preparation of the Diester: React phenethylamine with two equivalents of methyl acrylate to afford the corresponding N,N-bis(2-carbomethoxyethyl)phenethylamine. This reaction is typically carried out neat or in a suitable solvent and often proceeds to high yield.

-

Dieckmann Cyclization: To a solution of the diester in an inert solvent such as toluene or xylene, add a strong base like sodium hydride or sodium t-butoxide. The reaction mixture is heated to effect cyclization.

-

Hydrolysis and Decarboxylation: The resulting β-keto ester is then subjected to acidic hydrolysis (e.g., with aqueous HCl) and heated to promote decarboxylation, yielding the desired 1-(2-phenethyl)-4-piperidone.

Table 1: Comparison of Bases for Dieckmann Cyclization of N,N-bis(2-carbomethoxyethyl)phenethylamine

| Base | Solvent | Temperature | Reaction Time | Yield (%) | Reference |

| Sodium | Toluene | Reflux | 24 h | 57 | [8] |

| Sodium Hydride | Toluene | Reflux | - | 64 | [9] |

| Sodium t-Butoxide | Xylene | Reflux | - | 61 | [9] |

| Sodium Methoxide | Toluene | Reflux | - | 40 | [9] |

Aza-Diels-Alder Reaction: A Convergent Cycloaddition Approach

The aza-Diels-Alder reaction provides a powerful and atom-economical route to tetrahydropyridine derivatives, which can be readily reduced to the corresponding piperidines. This [4+2] cycloaddition typically involves the reaction of an imine with a diene. For the synthesis of precursors to 4,4-disubstituted piperidines, electron-rich dienes are often employed in reaction with imines, which can be catalyzed by Lewis or Brønsted acids.[10]

Workflow for Aza-Diels-Alder approach to Piperidines

Caption: General workflow for piperidine synthesis via Aza-Diels-Alder reaction.

Functionalization of Pre-formed Piperidine Scaffolds

Once the piperidine ring is in hand, particularly in the form of a 4-piperidone, a vast array of synthetic transformations can be employed to introduce the desired 4,4-disubstitution pattern.

The Grignard Reaction: A Workhorse for Aryl and Alkyl Introduction

The addition of organometallic reagents, most notably Grignard reagents, to the carbonyl group of an N-protected 4-piperidone is a cornerstone of 4,4-disubstituted piperidine synthesis.[11] This reaction allows for the direct and efficient introduction of one of the C4 substituents, typically an aryl or alkyl group, to generate a tertiary alcohol.[4][12]

Experimental Protocol: Synthesis of N-Boc-4-(4-fluorophenyl)-4-hydroxypiperidine [12]

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), magnesium turnings are activated with a crystal of iodine. A solution of 1-bromo-4-fluorobenzene in anhydrous THF is added dropwise to initiate the formation of the Grignard reagent, which is indicated by a color change and gentle reflux. The mixture is refluxed to ensure complete formation.

-

Addition to N-Boc-4-piperidone: A solution of N-Boc-4-piperidone in anhydrous THF is cooled to -78 °C. The freshly prepared Grignard reagent is then added slowly to the cooled piperidone solution. The reaction is stirred at low temperature and then allowed to warm to room temperature overnight.

-

Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product can be purified by column chromatography or recrystallization.

Table 2: Representative Yields for Grignard Addition to N-Protected 4-Piperidones

| N-Protecting Group | Grignard Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |

| Boc | Phenylmagnesium bromide | THF | 0 to rt | 81 | [11] |

| Tosyl | Phenylmagnesium bromide | THF | 0 to rt | 69 | [11] |

| Benzyl | Phenylmagnesium bromide | THF | 0 to rt | 66 | [11] |

rt = room temperature

Reductive Amination: Forging the C-N Bond at C4

Reductive amination is a highly efficient and widely used method for the synthesis of N-substituted 4-aminopiperidines from a 4-piperidone precursor.[13] This one-pot reaction involves the condensation of the ketone with a primary or secondary amine to form an iminium ion intermediate, which is then reduced in situ to the desired amine.[14] The choice of reducing agent is critical to selectively reduce the iminium ion in the presence of the starting ketone.

Mechanism of Reductive Amination

Caption: General mechanism of reductive amination of 4-piperidone.

Experimental Protocol: Reductive Amination of N-Boc-4-piperidone with Aniline using Sodium Triacetoxyborohydride (STAB) [13]

-

Iminium Ion Formation: To a solution of N-Boc-4-piperidone and aniline in a chlorinated solvent such as 1,2-dichloroethane, a catalytic amount of acetic acid is added to facilitate the formation of the iminium intermediate. The mixture is stirred at room temperature.

-

Reduction: Sodium triacetoxyborohydride (STAB) is added portion-wise to the reaction mixture. STAB is a mild and selective reducing agent, well-suited for this transformation. The reaction is monitored by TLC or LC-MS.

-

Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by flash column chromatography.

The Ugi Multicomponent Reaction: A Pathway to Structural Diversity

The Ugi four-component reaction (U-4CR) is a powerful tool for rapidly generating molecular complexity from simple starting materials.[15][16][17] In the context of 4,4-disubstituted piperidines, an N-protected 4-piperidone can serve as the carbonyl component, reacting with an amine, a carboxylic acid, and an isocyanide in a one-pot fashion to produce a diverse array of C4-functionalized piperidines.[18] This strategy is particularly amenable to the construction of compound libraries for high-throughput screening.

Asymmetric Synthesis: Controlling Stereochemistry

While the focus of this guide is on 4,4-disubstituted piperidines, which lack a stereocenter at C4, the principles of asymmetric synthesis are crucial when other stereocenters are present in the molecule or when chiral building blocks are employed. Strategies such as the use of chiral auxiliaries, chiral catalysts in aza-Diels-Alder reactions, and enzymatic resolutions are employed to achieve high levels of stereocontrol.[19]

Conclusion

The synthesis of 4,4-disubstituted piperidine intermediates is a mature yet continually evolving field. The classic and robust methods of Dieckmann condensation and Grignard addition remain mainstays in the synthetic chemist's toolbox. Concurrently, modern strategies such as multicomponent reactions and advanced cycloadditions offer rapid access to molecular diversity. A thorough understanding of the mechanistic principles and practical considerations of these core synthetic strategies is paramount for the successful design and execution of synthetic campaigns targeting novel and impactful therapeutics. The protocols and comparative data presented herein provide a solid foundation for researchers to confidently navigate the synthesis of this privileged and valuable scaffold.

References

- Liu, Z., & Nefzi, A. (2010). Solid-Phase Synthesis of N-Substituted Pyrrolidinone Tethered N-substituted Piperidines via Ugi Reaction.

- Liu, Z., & Nefzi, A. (2010). Solid-Phase Synthesis of N-Substituted Pyrrolidinone-Tethered N-Substituted Piperidines via Ugi Reaction.

- Singh, U., et al. (2023). Synthesis of the 1,4-disubstituted piperidine library via Ugi four-component reaction.

- Gadient, F., et al. (1983). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. Journal of medicinal chemistry, 26(1), 42–50.

- Colapret, J. A., et al. (1989). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of medicinal chemistry, 32(5), 968–974.

- Google Patents. Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.

- de Souza, R. O. M. A., et al. (2020). Bio-Catalysis in Multicomponent Reactions. Molecules, 25(24), 5994.

-

Scribd. Optimized Synthesis of 4-Piperidone. Available at: [Link]

- Armstrong, A., et al. (2011). Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives. Organic & Biomolecular Chemistry, 9(8), 2635-2649.

-

Scilit. Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Available at: [Link]

-

PrepChem.com. Synthesis of 4-Phenyl-4-(4-trifluoromethylphenoxy)piperidine. Available at: [Link]

-

ResearchGate. (PDF) Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. Available at: [Link]

-

ResearchGate. Synthesis of 4‐methoxy‐4‐phenylpiperidine and 4‐fluoro‐4‐phenylpiperidine. Available at: [Link]

-

Wikipedia. Pictet–Spengler reaction. Available at: [Link]

-

White Rose Research Online. Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regioisomers. Available at: [Link]

-

DTIC. Piperidine Synthesis. Available at: [Link]

-

Royal Society of Chemistry. Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Available at: [Link]

-

Illinois Chemistry. The Ugi Multicomponent Reaction: Stereocontrol, Modifications and Applications. Available at: [Link]

-

Sciencemadness Discussion Board. Theoretical Synthesis of 4-Piperidone/Piperidine. Available at: [Link]

-

Journal of the Chemical Society C. Synthesis of some N-substituted 4-piperidones. Available at: [Link]

-

ACS Publications. Exploring the Chemistry of Spiroindolenines by Mechanistically-Driven Reaction Development: Asymmetric Pictet–Spengler-type Reactions and Beyond. Available at: [Link]

-

University of California, Irvine. The Grignard Reaction. Available at: [Link]

-

ResearchGate. Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. Available at: [Link]

-

PubMed. Stereoselective synthesis of 3,4-disubstituted and 3,4,5-trisubstituted piperidines by Lewis acid-catalysed ene cyclisation of 4-aza-1,7-dienes. Available at: [Link]

-

ResearchGate. Synthesis of α‐Aryl and α‐Heteroaryl 4‐Silyloxy Piperidines via a One‐Pot Negishi Cross‐Coupling Approach. Available at: [Link]

-

arkat usa. The intermolecular Pictet-Spengler condensation with chiral carbonyl derivatives in the stereoselective syntheses of optically-active tetrahydroisoquinolines and tetrahydro-β-carbolines. Available at: [Link]

-

Royal Society of Chemistry. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Available at: [Link]

-

PubMed. Synthesis of α-Aryl and α-Heteroaryl 4-Silyloxy Piperidines via a One-Pot Negishi Cross-Coupling Approach. Available at: [Link]

-

PMC. The Pictet-Spengler Reaction Updates Its Habits. Available at: [Link]

-

Organic Syntheses. 2-PHENYL-1,3-DIOXOLANE-4-METHANOL. Available at: [Link]

-

PMC. Enzyme catalysed Pictet-Spengler formation of chiral 1,1'-disubstituted- and spiro-tetrahydroisoquinolines. Available at: [Link]

-

Wiley Online Library. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Available at: [Link]

-

PrepChem.com. Synthesis of 1-benzyl-4-cyano-4-phenylpiperidine hydrochloride. Available at: [Link]

-

MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

-

Royal Society of Chemistry. Catalyst-free inverse-electron-demand aza-Diels–Alder reaction of 4,4-dicyano-2-methylenebut-3-enoates and 1,3,5-triazinanes: access to polysubstituted tetrahydropyridines. Available at: [Link]

-

Science of Synthesis. P. Margaretha The “one-pot” reaction of a carbonyl compound with ammonia, a primary amine, or a sec. Available at: [Link]

-

PMC. Co‐Catalyzed Synthesis of Primary Amines via Reductive Amination employing Hydrogen under very mild Conditions. Available at: [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

-

Organic Chemistry Portal. Aza Diels-Alder reactions utilizing 4-iodo-2-trimethylsilyloxy-butadiene. Available at: [Link]

-

Chem-Impex. 4-Phenylpiperidine. Available at: [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. Synthesis of some N-substituted 4-piperidones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 7. Sciencemadness Discussion Board - Theoretical Synthesis of 4-Piperidone/Piperidine - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. scribd.com [scribd.com]

- 9. researchgate.net [researchgate.net]

- 10. Aza Diels-Alder reactions utilizing 4-iodo-2-trimethylsilyloxy-butadiene [organic-chemistry.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Thieme E-Books & E-Journals [thieme-connect.de]

- 15. Solid-Phase Synthesis of N-Substituted Pyrrolidinone Tethered N-substituted Piperidines via Ugi Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

Engineering Zwitterionic Foldamers: The Biophysical and Synthetic Profiling of Piperidine-4-amino-4-acetic Acid (β3,3-Pip)

Executive Summary

The transition from canonical peptides to engineered peptidomimetics has revolutionized the development of antimicrobial peptides (AMPs) and protein-protein interaction (PPI) inhibitors. At the forefront of this structural evolution is piperidine-4-amino-4-acetic acid —commonly designated in literature as 2-(4-aminopiperidin-4-yl)acetic acid or β3,3-Pip .

As a cyclic β,β-disubstituted non-canonical amino acid (ncAA), β3,3-Pip introduces extreme steric constraints and a unique zwitterionic profile into peptide backbones. This technical guide explores the causality behind its biophysical behavior, details self-validating synthetic protocols for its incorporation, and elucidates its role in targeting anionic lipid membranes.

Molecular Architecture & Zwitterionic Profiling

The utility of β3,3-Pip stems directly from its highly localized, multi-ionizable architecture. Unlike linear canonical amino acids, β3,3-Pip features a piperidine ring containing a secondary nitrogen, a primary amine at the C4 position, and an acetic acid appendage (-CH2COOH) also originating from the C4 position.

Acid-Base Dynamics and Causality

The spatial proximity of these functional groups dictates their pKa values through inductive effects:

-

Carboxylic Acid (pKa ~3.0): The electron-withdrawing nature of the adjacent protonated primary amine lowers the pKa of the carboxyl group compared to standard aliphatic carboxylic acids.

-

Primary Amine (pKa ~8.5): Situated on a sterically hindered quaternary carbon, its basicity is slightly suppressed.

-

Piperidine Nitrogen (pKa ~10.5): Remains highly basic, typical of cyclic secondary amines.

At physiological pH (7.4), the molecule exists predominantly in a cationic zwitterionic state (net charge +1), where both amines are protonated and the carboxylic acid is deprotonated. This concentrated positive charge density is critical for electrostatic attraction to negatively charged bacterial membranes or cancer cell membranes rich in phosphatidylserine (PS)[1].

Acid-base equilibrium states of β3,3-Pip across the pH spectrum.

Mechanistic Role in Peptidomimetics and Foldamers

The incorporation of β3,3-Pip into hybrid peptide sequences is not merely a substitution; it is a deliberate architectural engineering choice driven by three causal factors:

-

Proteolytic Shielding: The quaternary nature of the β-carbon induces the Thorpe-Ingold effect, creating severe steric hindrance that physically blocks protease active sites from accessing the peptide backbone[2].

-

Amphipathic Tuning: The dual amines provide a dense cationic locus. When incorporated into a foldamer, this forces a distinct hydrophilic face, enhancing affinity for microbial membranes while the hydrophobic core inserts into the lipid tail region[3].

-

Helical Induction: Unlike flexible canonical amino acids, β3,3-Pip restricts backbone dihedral angles, reliably inducing specific secondary structures (such as 14-helices in β-peptides) that mimic natural protein surface recognition motifs[4].

Experimental Workflows & Self-Validating Protocols

Working with β,β-disubstituted amino acids requires specialized synthetic strategies. Standard Solid-Phase Peptide Synthesis (SPPS) protocols will fail due to steric clash and the presence of two reactive amines.

Protocol 1: Orthogonal Protection Strategy

To prevent branching during synthesis, the two amines must be orthogonally protected.

-

Causality: The piperidine nitrogen is a secondary amine, while the C4 amine is primary. If unprotected, both will react with incoming activated amino acids.

-

Methodology: The piperidine nitrogen is pre-protected with a Boc group (stable to Fmoc-deprotection conditions), yielding 1-Boc-4-amino-4-piperidineacetic acid. The primary C4 amine is subsequently protected with an Fmoc group.

-

Self-Validation Step: Post-protection, the intermediate must be validated via LC-MS to confirm the exact mass of the fully protected building block (Fmoc-β3,3-Pip(Boc)-OH), and via ^1H-NMR to ensure no dual-Fmoc additions occurred.

Protocol 2: Sterically Hindered SPPS Coupling

Coupling β3,3-Pip requires overcoming massive steric resistance.

-

Causality: Standard uronium salts (e.g., HBTU) can react with sterically hindered primary amines to form irreversible, inactive tetramethylguanidinium byproducts. Therefore, highly reactive active esters must be generated using EDC/HOBt or HATU/DIPEA[4].

-

Step-by-Step Workflow:

-

Swelling: Swell Rink Amide resin in DMF for 30 minutes to maximize surface area.

-

Deprotection: Treat with 20% piperidine in DMF (2 × 10 min) to remove the Fmoc group.

-

Activation: Pre-activate Fmoc-β3,3-Pip(Boc)-OH (3 eq) with HATU (2.9 eq) and DIPEA (6 eq) in DMF for 5 minutes.

-

Coupling: Add the activated complex to the resin. Heat to 50°C or use microwave assistance for 2 hours.

-

Self-Validation (Kaiser Test): Perform a Kaiser test. A blue resin indicates unreacted amines (incomplete coupling due to sterics). If positive, mandate a double coupling step before proceeding.

-

Capping: Cap unreacted chains with acetic anhydride/pyridine to prevent deletion sequences.

-

Self-validating SPPS workflow for sterically hindered amino acids.

Quantitative Data & Comparative Analysis

To justify the selection of β3,3-Pip over other basic amino acids, researchers must evaluate its biophysical metrics. The table below summarizes how the structural nuances of β3,3-Pip compare to its α,α-disubstituted homologue (Api) and a canonical basic amino acid (Lysine).

| Property | Piperidine-4-amino-4-acetic acid (β3,3-Pip) | 4-Aminopiperidine-4-carboxylic acid (Api) | L-Lysine (Canonical) |

| Amino Acid Class | Cyclic β,β-disubstituted | Cyclic α,α-disubstituted | Linear α-amino acid |

| Ionizable Groups | COOH, Primary Amine, Piperidine N | COOH, Primary Amine, Piperidine N | COOH, α-Amine, ε-Amine |

| Net Charge (pH 7.4) | +1 (Zwitterionic/Cationic) | +1 (Zwitterionic/Cationic) | +1 (Zwitterionic/Cationic) |

| Proteolytic Stability | Extremely High (Steric shielding) | High | Low (Highly susceptible) |

| Helical Induction | Induces 14-helix / mixed α/β folds | Induces 3_10 or α-helical folds | Flexible, sequence-dependent |

| Primary Application | AMPs, Foldamers, PPI Inhibitors | Anticancer peptides, AMPs | General peptide synthesis |

Conclusion

Piperidine-4-amino-4-acetic acid (β3,3-Pip) represents a critical building block in the modern peptidomimetic toolbox. Its unique zwitterionic properties allow drug developers to finely tune the amphipathic balance of hybrid peptides, driving selectivity toward anionic bacterial and cancer cell membranes. While its extreme steric hindrance poses synthetic challenges, the implementation of self-validating, orthogonal SPPS workflows ensures high-fidelity incorporation, yielding foldamers with unparalleled proteolytic stability and defined secondary structures.

References

-

[1] Non-canonical (unusual) amino acids as a toolbox for antimicrobial and anticancer peptide synthesis. Royal Society of Chemistry (RSC).1

-

[2] Innovative peptide architectures: advancements in foldamers and stapled peptides for drug discovery. Taylor & Francis. 2

-

[4] Short hybrid peptides incorporating β- and γ-amino acids as antimicrobial agents. Peptides (Elsevier) via Ovid.4

-

[3] Design, Synthesis, and Antimicrobial Evaluation of Short Hybrid Peptides Incorporating β- And γ-Amino Acids for Membrane-Targeted Activity Against Multidrug-Resistant Bacteria. ResearchGate. 3

Sources

Engineering the Gap: Novel Bifunctional Heterocyclic Linkers in Targeted Protein Degradation

Executive Summary

The advent of targeted protein degradation (TPD), particularly Proteolysis Targeting Chimeras (PROTACs) and bispecific Antibody-Drug Conjugates (ADCs), has fundamentally altered the drug discovery landscape. Historically, the chemical linkers connecting the target-binding warhead to the E3 ligase ligand were viewed as passive spacers, heavily relying on flexible polyethylene glycol (PEG) or simple alkyl chains[1]. However, as the field has matured into 2026, empirical data and thermodynamic modeling have proven that the linker actively dictates the physicochemical properties, ternary complex stability, and overall degradation efficacy[].

This technical guide explores the paradigm shift toward bifunctional heterocyclic linkers —including piperazines, triazoles, pyrimidines, and novel polyhedral alkanes. By acting as rigidifying architectural elements, these heterocycles pre-organize the degrader's conformation, enhance positive cooperativity (

The Mechanistic Imperative for Heterocyclic Linkers

The transition from flexible chains to rigid heterocycles is driven by three core biophysical and pharmacological imperatives:

Thermodynamic Pre-organization and Cooperativity

Flexible PEG and alkyl chains possess high conformational degrees of freedom. Upon formation of the POI-PROTAC-E3 ternary complex, the system suffers a massive entropic penalty as the flexible linker is forced into a constrained bio-active conformation. Rigid heterocyclic linkers (e.g., piperidines, spirocycles) restrict these degrees of freedom, effectively "pre-organizing" the molecule[1]. This reduces the entropic cost of binding, directly enhancing the positive cooperativity factor (

Introduction of Stabilizing Non-Covalent Interactions

Unlike homocyclic or aliphatic linkers, heterocycles introduce heteroatoms (Nitrogen, Oxygen, Sulfur) into the linker backbone[3]. These atoms act as hydrogen bond acceptors or donors, engaging in novel protein-linker interactions with surface residues of either the POI or the E3 ligase. For instance, nitrogen-containing rings like imidazole or triazole can enhance hydrogen bonding, stabilizing the transient ternary complex[3].

Physicochemical Tuning (Solubility and Metabolic Stability)

Long alkyl chains introduce excessive lipophilicity ("grease"), leading to poor aqueous solubility and non-specific protein binding. Conversely, PEG chains, while soluble, are susceptible to oxidative metabolism in vivo[1]. Saturated nitrogenous heterocycles, such as piperazine, offer a dual advantage: they impart structural rigidity while providing an ionizable basic center. At physiological pH, the protonation of the piperazine nitrogen significantly enhances aqueous solubility without compromising metabolic stability[4].

Caption: Mechanism of PROTAC-mediated degradation highlighting the role of the rigid heterocyclic linker.

Core Chemotypes and Field-Proven Applications

Piperazines and Piperidines: The ARV-110 Paradigm

The clinical-stage androgen receptor (AR) degrader ARV-110 (Bavdegalutamide) shattered the assumption that PROTACs require long, flexible linkers. ARV-110 utilizes a remarkably short, rigid piperidine–piperazine linker[5]. This rigid architecture not only ensures optimal distance between the AR antagonist and the Cereblon (CRBN) ligand but also dictates a highly favorable kinetic profile for degradation, achieving low nanomolar

Triazoles: Click-Chemistry Derived Rigidification

Triazole-containing linkers are synthesized via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). The 1,2,3-triazole ring is metabolically inert, highly stable against oxidative degradation, and possesses a strong dipole moment that improves solubility[1]. Recent breakthroughs in antiviral PROTACs targeting the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) utilized a central triazole moiety flanked by short alkyl spacers[3]. This architecture modulated allosteric interactions, resulting in exceptional experimental cooperativity (

Pyrimidines and Polyhedral Alkanes: Next-Generation 3D Scaffolds

To combat drug-resistant mutations, researchers are exploring complex 3D heterocyclic and polycyclic scaffolds.

-

Pyrimidines: In the targeting of BCR-ABL (the driver of Chronic Myeloid Leukemia), PROTACs incorporating pyrimidine rings within the linker (e.g., compound DMP11) demonstrated superior degradation of both wild-type and imatinib-resistant BCR-ABL compared to flexible counterparts[7].

-

Polyhedral Alkanes: A groundbreaking late-2025 study introduced polyhedral alkanes (such as cubane, adamantane, and norbornene) as PROTAC linkers[8]. Compound BL-5, utilizing a norbornene linker, exhibited exceptional potency against the ALK G1202R resistance mutation in non-small cell lung cancer (NSCLC), significantly outperforming traditional chain-like linkers by enhancing ternary complex stability[8].

Quantitative Comparison of Linker Chemotypes

The following table synthesizes the physicochemical and pharmacological trade-offs of various linker architectures used in modern drug discovery.

| Linker Chemotype | Conformational Flexibility | Aqueous Solubility | Metabolic Stability | Ternary Complex Cooperativity ( | Synthetic Tractability |

| Alkyl Chain | High | Poor (Lipophilic) | Moderate (CYP oxidation) | Low to Moderate | High (SN2 / Amide coupling) |

| PEG Chain | High | Excellent | Low (Oxidative cleavage) | Low to Moderate | High (Amide coupling) |

| Piperazine | Low (Rigid) | Excellent (Protonated basic center) | High | High (Pre-organized) | High (SNAr / Buchwald) |

| 1,2,3-Triazole | Low (Planar Rigid) | Moderate to High (Dipole) | Very High | Very High (H-bond acceptor) | Very High (CuAAC Click) |

| Polyhedral (Norbornene) | Very Low (3D Rigid) | Moderate | Very High | Exceptional | Moderate (Specialized synthesis) |

Self-Validating Experimental Protocols

To ensure scientific integrity, the development of heterocycle-linked PROTACs requires a rigorous, self-validating workflow. The protocols below detail the synthesis, biophysical validation, and cellular evaluation of these molecules, emphasizing the causality behind each methodological choice.

Protocol A: Synthesis of Triazole-Linked PROTACs via CuAAC

Causality: CuAAC is chosen for its bio-orthogonality and near-quantitative yields. The use of the TBTA ligand is critical; it stabilizes the Cu(I) oxidation state, preventing its disproportionation into Cu(0) and Cu(II) in aqueous/organic mixtures, ensuring the reaction proceeds rapidly without degrading sensitive warheads.

-

Preparation: Dissolve the alkyne-functionalized POI ligand (1.0 eq) and the azide-functionalized E3 ligase ligand (1.0 eq) in a 1:1 mixture of tert-butanol and water (0.1 M concentration).

-

Catalyst Complexation: In a separate vial, pre-mix

(0.1 eq) with the stabilizing ligand TBTA (0.1 eq) in DMSO. Note: Pre-complexation prevents off-target copper-mediated oxidation of the ligands. -

Reduction: Add sodium ascorbate (0.2 eq) to the reaction mixture to reduce Cu(II) to the catalytically active Cu(I) species in situ.

-

Reaction: Add the Cu-TBTA complex to the main reaction vial. Stir at room temperature for 4-12 hours, monitoring completion via LC-MS.

-

Purification: Quench with EDTA to chelate copper. Extract with EtOAc, dry over

, and purify via preparative HPLC to yield the triazole-linked PROTAC.

Protocol B: Validation of Ternary Complex Formation (TR-FRET)

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized instead of Surface Plasmon Resonance (SPR) or pull-down assays because ternary complexes are often transient. TR-FRET allows for equilibrium measurement in solution without washing steps that might disrupt the POI-PROTAC-E3 complex.

-

Reagent Setup: Tag the POI with a Terbium (Tb) cryptate donor fluorophore and the E3 ligase (e.g., VHL or CRBN) with a d2 acceptor fluorophore.

-

Titration: In a 384-well low-volume plate, incubate constant concentrations of Tb-POI (e.g., 10 nM) and d2-E3 (e.g., 50 nM) with a 12-point serial dilution of the heterocyclic PROTAC (from 10

to 0.1 nM). -

Equilibration: Incubate the plate in the dark at room temperature for 2 hours to reach thermodynamic equilibrium.

-

Measurement: Read the plate using a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm).

-

Data Analysis: Calculate the FRET ratio (665/620 nm). Plot the ratio against PROTAC concentration to generate a bell-shaped curve (the "hook effect"). The peak of the curve indicates optimal ternary complex formation.

Protocol C: Cellular Degradation & Mechanism Rescue Assay (Western Blot)

Causality: Observing a decrease in POI levels is insufficient to claim PROTAC efficacy. A rescue assay using MG132 (a proteasome inhibitor) and MLN4924 (a NEDD8-activating enzyme inhibitor) is mandatory to prove that degradation is strictly dependent on the ubiquitin-proteasome system and cullin-RING ligase activity, ruling out off-target cytotoxicity or transcriptional downregulation.

-

Cell Treatment: Seed target cancer cells (e.g., H3122 for ALK degradation) in 6-well plates. Treat with the PROTAC at varying concentrations (1 nM to 1

) for 24 hours. -

Rescue Controls: In parallel wells, pre-treat cells for 2 hours with either 10

MG132 or 1 -

Lysis & Blotting: Lyse cells using RIPA buffer supplemented with protease/phosphatase inhibitors. Resolve proteins via SDS-PAGE and transfer to a PVDF membrane.

-

Immunodetection: Probe with primary antibodies against the POI, the E3 ligase, and a loading control (e.g., GAPDH or

-actin). -

Validation: True PROTAC-mediated degradation is confirmed if the POI is depleted in the PROTAC-only lanes but fully rescued (levels restored to baseline) in the MG132 and MLN4924 co-treated lanes.

Caption: Iterative workflow for the rational design and validation of heterocyclic PROTAC linkers.

References

Sources

- 1. precisepeg.com [precisepeg.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. tandfonline.com [tandfonline.com]

- 8. Novel PROTACs with polyhedral alkanes as linkers for enhanced ALK degradation in drug-resistant NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

Homologated Amino Acid Derivatives of 4-Piperidone: A Technical Guide for Drug Discovery

Executive Summary

The 4-piperidone scaffold represents a "privileged structure" in medicinal chemistry, serving as a versatile precursor for conformationally constrained amino acids. By embedding the amino acid functionality within or attached to the piperidine ring, researchers can rigidly define the spatial orientation of pharmacophores, enhancing selectivity for G-protein coupled receptors (GPCRs), proteases, and ion channels.

This guide details the synthesis, structural homologation, and biological application of amino acid derivatives derived from 4-piperidone. It specifically addresses the transition from

Structural Classes & Synthetic Logic

The "homologation" of 4-piperidone derivatives generally refers to two distinct structural modifications:

-

Ring Functionalization (Spiro-fused): Creating an amino acid center at the C4 position (e.g., 4-amino-4-carboxypiperidine).

-

Side-Chain Extension (Homologation): Extending the carboxylic acid chain by one methylene unit (e.g., converting an

-amino acid to a

The Synthetic Landscape

The following diagram maps the divergence from the core 4-piperidone scaffold into

Figure 1: Synthetic divergence from 4-piperidone to alpha and beta amino acid derivatives.

Synthesis of -Amino Acid Derivatives (Spiro-Piperidines)

The construction of a quaternary carbon center at the 4-position is the primary entry point for these derivatives. Two classical methods compete: the Strecker Synthesis and the Bucherer-Bergs Reaction .

Bucherer-Bergs Reaction (Thermodynamic Control)

The Bucherer-Bergs reaction is preferred for 4-piperidones because it generally yields the thermodynamically more stable product and provides crystalline spiro-hydantoin intermediates that are easily purified without chromatography.

-

Mechanism: The ketone reacts with cyanide and ammonium carbonate to form a spiro-hydantoin.

-

Stereochemistry: In N-substituted 4-piperidones, the bulky N-substituent directs the incoming nucleophile. However, since the product is spiro-fused, chirality is only an issue if the piperidine ring has other substituents (e.g., 3-methyl).

-

Utility: The resulting 4-amino-1-piperidinecarboxylic acid (after hydrolysis) is a conformationally restricted analogue of phenylalanine or glycine, depending on the N-substituent.

Strecker Synthesis (Kinetic Control)

The Strecker synthesis (KCN, NH₄Cl) yields

Homologation: Accessing -Amino Acids

-Amino acids (homo-amino acids) are critical for stabilizing peptide helices and preventing proteolytic degradation. Converting the 4-amino-4-carboxypiperidine (Arndt-Eistert Homologation

This is the gold standard for converting

-

Activation: The carboxylic acid of the N-protected

-amino acid is converted to a mixed anhydride or acid chloride. -

Diazotization: Reaction with diazomethane (

) yields an -

Wolff Rearrangement: Silver(I)-catalyzed decomposition of the diazoketone generates a ketene intermediate, which is trapped by water (to form the acid) or an alcohol (to form the ester).[2]

Safety Note: Diazomethane is explosive and toxic. Specialized glassware (Clear-Seal joints) and blast shields are mandatory.

Horner-Wadsworth-Emmons (HWE) Route

For piperidine-4-acetic acid derivatives (lacking the 4-amino group), the HWE reaction is superior.

-

Reaction: 4-Piperidone + Triethyl phosphonoacetate

-

Reduction: Catalytic hydrogenation (

, Pd/C) reduces the exocyclic double bond to yield the piperidine-4-acetic acid ester.

Experimental Protocols

Protocol A: Synthesis of Piperidine-4-spiro-5'-hydantoin (Bucherer-Bergs)

Target: Precursor to 4-amino-4-carboxypiperidine.

Reagents:

-

N-Boc-4-piperidone (10.0 g, 50 mmol)

-

Potassium Cyanide (KCN) (4.9 g, 75 mmol) [POISON]

-

Ammonium Carbonate ((NH₄)₂CO₃) (14.4 g, 150 mmol)

-

Ethanol/Water (1:1 v/v, 100 mL)

Procedure:

-

Dissolution: In a 250 mL round-bottom flask, dissolve N-Boc-4-piperidone in 50 mL ethanol.

-

Addition: Add a solution of (NH₄)₂CO₃ in 50 mL water.

-

Cyanide Addition: In a well-ventilated fume hood, carefully add KCN.

-

Heating: Heat the mixture to 55–60°C for 12–18 hours. A white precipitate typically forms.

-

Workup: Cool the mixture to 0°C in an ice bath. Filter the solid precipitate.[3]

-

Purification: Wash the solid with cold water (3 x 20 mL) and diethyl ether (2 x 20 mL). Dry under vacuum.

-

Expected Yield: 75–85%

-

Characterization: IR (C=O hydantoin bands at ~1720, 1770 cm⁻¹).

-

Protocol B: Hydrolysis to 4-Amino-4-carboxypiperidine

Procedure:

-

Suspend the hydantoin (5.0 g) in 3M NaOH (50 mL).

-

Reflux at 100°C for 24 hours (sealed pressure tube preferred for higher temps).

-

Cool and neutralize to pH 7 with concentrated HCl.

-

The amino acid often precipitates at the isoelectric point. If not, use ion-exchange chromatography (Dowex 50W) for isolation.

Biological Applications & SAR

The rigid nature of the piperidine ring makes these derivatives excellent scaffolds for "freezing" bioactive conformations.

| Therapeutic Area | Derivative Type | Mechanism / Target | Reference |

| Peptidomimetics | Induces helical turns in peptides; resistant to proteolysis. | [1] | |

| Pain (Analgesia) | 4-Anilino-piperidines | Fentanyl analogues; 4-substituent dictates | [2] |

| Oncology | Curcumin mimics | 3,5-bis(ylidene)-4-piperidones conjugated to amino acids exhibit cytotoxicity against HeLa/HCT116 lines. | [3] |

| Antifungal | 4-Aminopiperidines | Inhibitors of ergosterol biosynthesis (Sterol C14-reductase). | [4] |

Structure-Activity Relationship (SAR) Logic

The following diagram illustrates how modifications to the 4-piperidone core translate to biological effects.

Figure 2: Structure-Activity Relationships for 4-piperidone derivatives.

References

-

Synthesis of Fmoc-β-Homoamino Acids by Ultrasound-Promoted Wolff Rearrangement. Synthesis, 1998.[2] Link

-

4-Piperidone. Wikipedia. Link

-

Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 2022. Link

-

Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents. Pharmaceuticals, 2021. Link

-

A Convenient Preparation of an Orthogonally Protected... Amino Acid Analog of Lysine. Organic Syntheses, 2004. Link

Sources

Methodological & Application

Application Note: Synthesis of 2-(4-amino-1-benzylpiperidin-4-yl)acetic acid from 1-Benzyl-4-piperidone

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application: Synthesis of sterically hindered piperidine building blocks for peptidomimetics and small-molecule therapeutics.

Executive Summary & Synthetic Challenge

The synthesis of 4-amino-4-substituted piperidines—specifically 2-(4-amino-1-benzylpiperidin-4-yl)acetic acid —presents a distinct stereoelectronic challenge. The target molecule requires the installation of both a primary amine and an acetic acid moiety at the C4 position of a piperidine ring, creating a highly sterically hindered tetrasubstituted (quaternary) carbon center.

Traditional approaches, such as the Horner-Wadsworth-Emmons (HWE) olefination followed by the conjugate addition of ammonia, frequently fail. The tetrasubstituted nature of the target carbon makes the intermediate

Retrosynthetic Strategy & Mechanistic Rationale

The synthetic route is designed around chemical causality, ensuring that each transformation overcomes the inherent steric limitations of the piperidine core [1].

-

Reformatsky Reaction: We bypass the unreactive conjugate addition pathway by directly installing the two-carbon acetate chain via a zinc-enolate attack on 1-benzyl-4-piperidone . This yields a tertiary alcohol intermediate.

-

Ritter Reaction (The Chloroacetonitrile Advantage): Converting a tertiary alcohol to a primary amine is classically achieved via the Ritter reaction. However, using standard acetonitrile yields an acetamide. Mechanistic Insight: Acidic hydrolysis of a highly hindered tert-alkyl acetamide requires drastic conditions that trigger a retro-Ritter reaction , causing the molecule to eliminate back into an alkene or alcohol [2]. By substituting acetonitrile with chloroacetonitrile , we form a chloroacetamide intermediate.

-

Thiourea Cleavage & Saponification: The chloroacetamide can be cleaved under exceptionally mild conditions using thiourea. Thiourea displaces the chloride to form an isothiouronium salt, which undergoes intramolecular cyclization to a pseudothiohydantoin, liberating the sterically hindered amine without risking retro-Ritter degradation [2]. Subsequent saponification yields the final amino acid.

Workflow Visualization

Synthesis workflow of 2-(4-amino-1-benzylpiperidin-4-yl)acetic acid via Ritter reaction.

Step-by-Step Experimental Protocols

Step 1: Synthesis of Ethyl 2-(1-benzyl-4-hydroxypiperidin-4-yl)acetate

-

Objective: Form the tertiary alcohol via zinc-mediated alkylation [1].

-

Procedure:

-

Suspend activated Zinc dust (1.5 eq, 98 mmol) in anhydrous THF (100 mL) under an inert argon atmosphere. Add a catalytic crystal of iodine (

) to clean the zinc oxide layer. -

Heat the suspension to a gentle reflux.

-

Prepare a solution of 1-benzyl-4-piperidone (1.0 eq, 65 mmol) and ethyl bromoacetate (1.2 eq, 78 mmol) in anhydrous THF (50 mL).

-

Add the solution dropwise over 45 minutes to maintain a steady reflux without external heating.

-

Reflux for an additional 2 hours.

-

Workup: Cool to 0 °C and quench carefully with 10% aqueous

. Extract with Ethyl Acetate (

-

-

Self-Validation Checkpoint: IR spectroscopy must show a strong, broad O-H stretch at ~3400 cm⁻¹ and an ester C=O stretch at 1730 cm⁻¹.

Step 2: Synthesis of Ethyl 2-(1-benzyl-4-(2-chloroacetamido)piperidin-4-yl)acetate

-

Objective: Install the protected amine via a modified Ritter reaction [2].

-

Procedure:

-

Dissolve the tertiary alcohol from Step 1 (1.0 eq, 50 mmol) in a mixture of chloroacetonitrile (3.0 eq, 150 mmol) and glacial acetic acid (10 mL).

-

Cool the reaction flask to 0–5 °C using an ice-water bath.

-

Critical Step: Add concentrated Sulfuric Acid (

, 3.0 eq) dropwise over 30 minutes. Causality: The dropwise addition prevents thermal runaway and subsequent polymerization of the carbocation intermediate. -

Allow the mixture to warm to room temperature and stir for 12 hours.

-

Workup: Pour the viscous mixture over crushed ice. Neutralize carefully to pH 8 using saturated aqueous

. Extract with Dichloromethane (DCM,

-

-

Self-Validation Checkpoint: ¹H-NMR (

) must reveal a diagnostic sharp singlet at ~4.00 ppm integrating for 2H, corresponding to the

Step 3: Deprotection and Saponification

-

Objective: Cleave the chloroacetamide and hydrolyze the ethyl ester.

-

Procedure:

-

Thiourea Cleavage: Dissolve the chloroacetamide intermediate (1.0 eq, 40 mmol) and Thiourea (1.2 eq, 48 mmol) in a 5:1 mixture of Ethanol and Acetic Acid (120 mL). Reflux for 10 hours. Causality: Thiourea selectively attacks the

-chloride, forming an intermediate that cyclizes and expels the free tert-alkylamine without breaking the C-N bond [2]. -

Concentrate the mixture to remove ethanol. Partition between 1M NaOH and DCM to isolate the intermediate ethyl 2-(4-amino-1-benzylpiperidin-4-yl)acetate.

-